![molecular formula C14H13ClN4OS B2483146 N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379996-07-1](/img/structure/B2483146.png)
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine
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Description
Pyrido[2,3-d]pyrimidines have been studied extensively as quinazoline analogs . They have shown antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic effects . Particularly, pyrido[2,3-d]pyrimidines have been shown to be effective against certain culture of tumor cell lines .
Synthesis Analysis
The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a pyrazolo[3,4-d]pyrimidine core and various substituents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-20-11(12-2-3-13(15)21-12)7-17-14-9-4-5-16-6-10(9)18-8-19-14/h2-6,8,11H,7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRUCZXTHPTXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC2=C1C=CN=C2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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